4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide is a synthetic compound that features an imidazole ring, a sulfonamide group, and an ethoxy group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The propyl chain with an imidazole group can be introduced via a nucleophilic substitution reaction, where a suitable halide (e.g., 3-chloropropyl) reacts with the imidazole.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Ethoxy Group Addition: The ethoxy group is typically introduced through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonyl chlorides, and alkylating agents are frequently employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, propyl chain, and sulfonamide moiety differentiate it from other imidazole-containing compounds .
Properties
IUPAC Name |
4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-4-22-15-10-14(3)16(11-13(15)2)23(20,21)18-6-5-8-19-9-7-17-12-19/h7,9-12,18H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDOTAIOTVKLJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321624 |
Source
|
Record name | 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641109 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
873671-56-8 |
Source
|
Record name | 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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